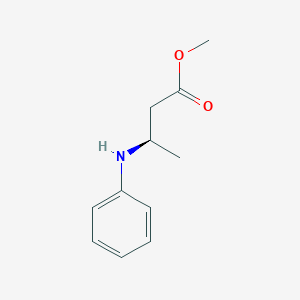
Butanoic acid, 3-(phenylamino)-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-(phenylamino)-, methyl ester, ®- is an organic compound with a complex structure that includes a butanoic acid backbone, a phenylamino group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(phenylamino)-, methyl ester, ®- typically involves the esterification of butanoic acid derivatives with phenylamine and methanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-(phenylamino)-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-(phenylamino)-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3-(phenylamino)-, methyl ester, ®- involves its interaction with specific molecular targets such as enzymes and receptors. The phenylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but with a methyl group instead of a phenylamino group.
Isovaleric acid, benzyl ester: Another ester derivative with a different alkyl chain.
Phenylmethyl 3-methylbutanoate: Similar ester structure with a different substitution pattern.
Uniqueness
Butanoic acid, 3-(phenylamino)-, methyl ester, ®- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63430-94-4 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl (3R)-3-anilinobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
IEYGIYJFTCKIOC-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC(=O)OC)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(=O)OC)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


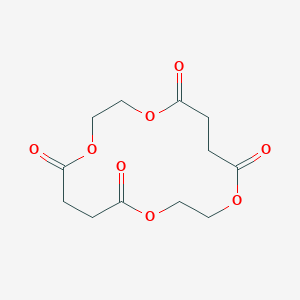
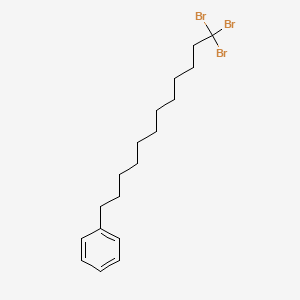
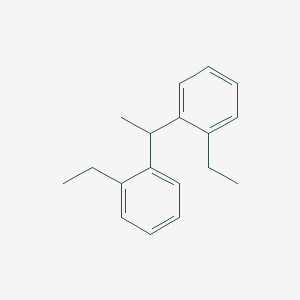
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)

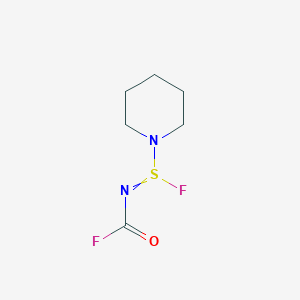


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
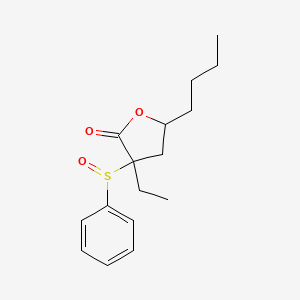
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)


